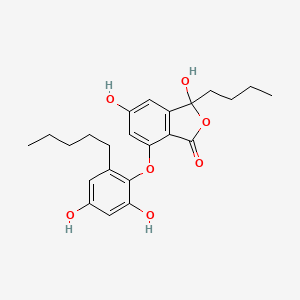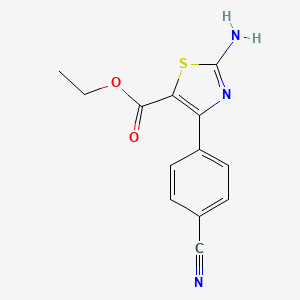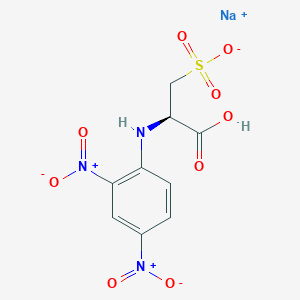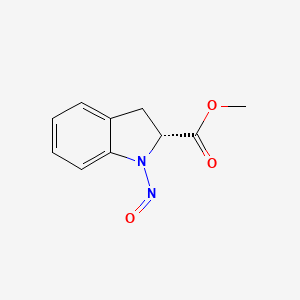
2-Bromo-4-(hydroxymethyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(hydroxymethyl)phenyl benzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid and contains both bromine and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(hydroxymethyl)phenyl benzoate typically involves the bromination of 4-(hydroxymethyl)phenyl benzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(hydroxymethyl)phenyl benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Substitution: Formation of 4-(hydroxymethyl)phenyl benzoate derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-Bromo-4-(carboxy)phenyl benzoate.
Reduction: Formation of 4-(hydroxymethyl)phenyl benzoate.
Applications De Recherche Scientifique
2-Bromo-4-(hydroxymethyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(hydroxymethyl)phenyl benzoate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the compound’s reactivity and interactions with other molecules, influencing its overall biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)phenyl benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylphenyl benzoate: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Bromo-4-(methoxymethyl)phenyl benzoate: Contains a methoxymethyl group, which can influence its chemical properties and reactivity.
Propriétés
Numéro CAS |
536974-76-2 |
|---|---|
Formule moléculaire |
C14H11BrO3 |
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
[2-bromo-4-(hydroxymethyl)phenyl] benzoate |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-8,16H,9H2 |
Clé InChI |
MSRBJLBMCNHNND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
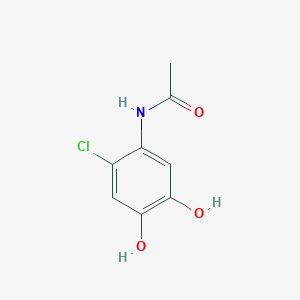



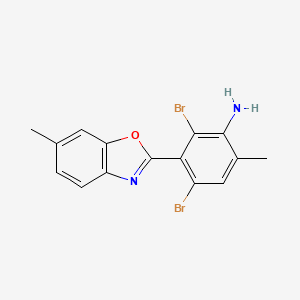
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
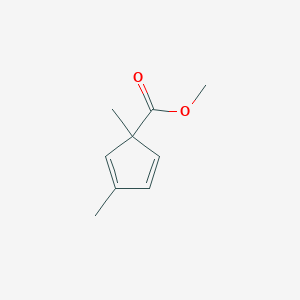
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
